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Compound of Interest

Compound Name:
tert-Butyl 3-methyl-4-oxoazepane-

1-carboxylate

CAS No.: 1422424-71-2

Cat. No.: B1382116

Get Quote

In medicinal chemistry, the three-dimensional structure of a molecule is not a trivial detail; it is a

fundamental determinant of its interaction with biological targets.[1][2] Azepane, a seven-

membered nitrogen-containing heterocycle, serves as a versatile scaffold in numerous

therapeutic agents due to its conformational flexibility and ability to present substituents in a

defined spatial orientation.[3][4][5] When a molecule is chiral, meaning it is non-

superimposable on its mirror image, its stereoisomers (enantiomers) can exhibit vastly different

pharmacological profiles. One enantiomer may be responsible for the desired therapeutic

effect, while the other could be inactive, less potent, or even contribute to undesirable side

effects.[2] This principle underscores the necessity of stereoselective synthesis and

characterization in modern drug discovery.[6][7]

Case Study: A Chiral Bicyclic Azepane's
Neuropharmacological Profile
A clear illustration of stereoselectivity is found in a novel N-benzylated bicyclic azepane, which

has been identified as a potent inhibitor of monoamine transporters.[8][9][10] These

transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and
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serotonin transporter (SERT), are critical targets in the treatment of neuropsychiatric disorders.

The synthesis and evaluation of the individual enantiomers of this compound, designated as

(R,R)-1a and (S,S)-1a, revealed a stark difference in their biological activity.

Comparative Analysis of Receptor Inhibition
The interaction of the azepane enantiomers with their targets was quantified by determining

their half-maximal inhibitory concentrations (IC₅₀). The data unequivocally demonstrates the

superior potency of the (R,R) stereoisomer across multiple key neurological targets.

Compound NET IC₅₀ (nM) DAT IC₅₀ (nM) SERT IC₅₀ (nM) σ-1R IC₅₀ (nM)

(R,R)-1a 60 ± 7 230 ± 12 250 ± 32 ≈ 110

(S,S)-1a 1600 ± 100 >10,000 >10,000 >10,000

(Data

synthesized from

Carrel et al.,

Journal of

Medicinal

Chemistry)[8][10]

As the data shows, (R,R)-1a is a potent inhibitor of NET, with an IC₅₀ value of 60 nM.[8][10] In

stark contrast, its mirror image, (S,S)-1a, is approximately 26-fold less active at the same

target.[8][10] This stereochemical preference is even more pronounced for the dopamine and

serotonin transporters, as well as the sigma-1 receptor (σ-1R), where the (S,S) enantiomer is

essentially inactive.[8][10] This dramatic difference in potency highlights that the specific spatial

arrangement of the (R,R) isomer is crucial for optimal binding and inhibition of these transporter

proteins.

Elucidating Biological Activity: Key Experimental
Protocols
To generate reliable and reproducible pharmacological data, robust experimental

methodologies are essential. The following protocols describe the standard assays used to
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characterize the binding affinity and functional inhibition of azepane stereoisomers at

monoamine transporters.

Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor or

transporter by measuring its ability to compete with a known radiolabeled ligand. This is a

foundational assay in pharmacology for quantifying direct molecular interaction.

Methodology:

Receptor Preparation: Utilize membrane preparations from cells engineered to express the

human transporter of interest (e.g., hDAT, hNET, hSERT) or from brain tissue known to be

rich in these targets (e.g., guinea pig brain).[11][12]

Competitive Binding Incubation:

In assay tubes, combine the receptor preparation, a fixed concentration of a specific

radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test

compound (e.g., (R,R)-1a or (S,S)-1a).[13]

Include control tubes for total binding (radioligand + membranes) and non-specific binding

(radioligand + membranes + a high concentration of a known unlabeled ligand).

Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient

period to reach equilibrium.

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell

harvester. This step separates the bound radioligand (trapped on the filter) from the unbound

radioligand (which passes through).

Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound

radioligand. Place the filters in scintillation vials with scintillation cocktail.

Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Calculate

the specific binding by subtracting non-specific binding from total binding. Plot the

percentage of specific binding against the logarithm of the test compound concentration and
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fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The binding

affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
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Workflow for determining receptor binding affinity.

Protocol 2: Neurotransmitter Uptake Inhibition Assay
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Objective: To measure the functional ability of a compound to inhibit the reuptake of a

neurotransmitter into cells expressing the corresponding transporter. This assay provides

crucial functional data that complements the binding affinity results.

Methodology:

Cell Culture: Plate cells stably expressing the target transporter (e.g., HEK293-hDAT cells) in

a multi-well plate and culture until confluent.[11]

Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying

concentrations of the test compound or a vehicle control for a defined period (e.g., 10-20

minutes) at 37°C. This allows the compound to interact with the transporter.

Uptake Initiation: Add a fixed concentration of a radiolabeled neurotransmitter (e.g.,

[³H]dopamine) to each well to initiate the uptake process. Incubate for a short period (e.g., 5-

10 minutes).

Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the

cells multiple times with ice-cold wash buffer. The cold temperature halts transporter activity.

Cell Lysis & Quantification: Lyse the cells with a lysis buffer and transfer the lysate to

scintillation vials.

Data Analysis: Measure the radioactivity of the lysate using a scintillation counter. The

amount of radioactivity is directly proportional to the amount of neurotransmitter taken up by

the cells. Plot the percentage of uptake inhibition against the logarithm of the test compound

concentration to determine the IC₅₀ value.
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Mechanism of dopamine reuptake inhibition by azepane.

Conclusion
The case of the N-benzylated bicyclic azepane stereoisomers provides a powerful and

experimentally validated example of the critical role of stereochemistry in pharmacology. The

data clearly shows that the (R,R) enantiomer possesses a potent and specific inhibitory profile

against key monoamine transporters, while the (S,S) enantiomer is largely inactive. This

dramatic difference in biological activity, dictated solely by the three-dimensional arrangement

of atoms, underscores the importance of pursuing stereochemically pure compounds in drug
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development. By integrating careful stereoselective synthesis with robust pharmacological

assays, researchers can unlock the full therapeutic potential of complex scaffolds like azepane

and design safer, more effective medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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